2-Chloroethyl ethyl sulfate

Description

Contextualization within Organic Ester Chemistry and Sulfate (B86663) Derivatives

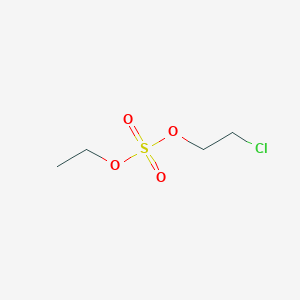

2-Chloroethyl ethyl sulfate, with the chemical formula C₄H₉ClO₄S, is classified as an organic sulfate ester. nih.gov Organic sulfate esters are a class of organosulfur compounds characterized by a central sulfate group (SO₄) bonded to one or two organic substituents. In the case of this compound, the sulfate core is asymmetrically substituted with an ethyl group and a 2-chloroethyl group. nih.gov

The chemistry of sulfate esters is rich and varied. They are known to be effective electrophiles and can serve as good leaving groups in nucleophilic substitution reactions. eurjchem.com The presence of the highly electronegative sulfate group significantly influences the reactivity of the adjacent carbon atoms, making them susceptible to attack by nucleophiles.

Several methods exist for the synthesis of sulfate and sulfonate esters, which share similar synthetic protocols. eurjchem.com A common approach involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.comorganic-chemistry.org Other methods include the direct coupling of sulfonic acid salts with alcohols using activating agents like triphenylphosphine (B44618) ditriflate, offering a more direct route to these compounds. acs.org The versatility of these synthetic methods allows for the preparation of a wide range of sulfonate esters with diverse applications. eurjchem.comrsc.orgnih.gov

Overview of its Significance as a Versatile Synthetic Intermediate

The significance of this compound as a synthetic intermediate stems from the dual reactivity imparted by its functional groups. The 2-chloroethyl group provides a reactive site for nucleophilic substitution, where the chlorine atom can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in constructing larger molecular frameworks.

For instance, the chloroethyl group can react with amines, thiols, and other nucleophilic species to introduce new functional groups or to link different molecular fragments. This reactivity is analogous to that of other well-known alkylating agents used in organic synthesis.

Furthermore, the ethyl sulfate portion of the molecule can also participate in chemical transformations. While the C-O bond of the ethyl group is generally stable, the S-O bonds can be cleaved under certain conditions, offering another avenue for synthetic manipulation. eurjchem.com The interplay between the reactivity of the chloroethyl and ethyl sulfate moieties makes this compound a bifunctional reagent, capable of participating in a sequence of reactions to build complex target molecules. This versatility has led to its use in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and materials science.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and synthesis. These properties dictate its behavior in different chemical environments and inform the conditions required for its handling and reactions.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO₄S | nih.gov |

| Molecular Weight | 188.63 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 104184-81-8 | nih.govepa.gov |

| Synonyms | 2-chloroethylethylsulfate, SCHEMBL7920518, DTXSID20621392 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

104184-81-8 |

|---|---|

Molecular Formula |

C4H9ClO4S |

Molecular Weight |

188.63 g/mol |

IUPAC Name |

2-chloroethyl ethyl sulfate |

InChI |

InChI=1S/C4H9ClO4S/c1-2-8-10(6,7)9-4-3-5/h2-4H2,1H3 |

InChI Key |

UYOVBPTWMOEJQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)OCCCl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 Chloroethyl Ethyl Sulfate

Esterification Routes for Chloroethanol Sulfation

The formation of the sulfate (B86663) ester bond in 2-chloroethyl ethyl sulfate from 2-chloroethanol (B45725) is the cornerstone of its synthesis. This transformation can be accomplished through several esterification pathways, which are broadly categorized as direct and indirect approaches.

Direct esterification methods involve the reaction of 2-chloroethanol with a sulfating agent in a single step. A prominent example is the reaction of 2-chloroethanol with chlorosulfonic acid. In a typical procedure, 2-chloroethanol is treated with chlorosulfonic acid in a suitable solvent like dry chloroform (B151607) at reduced temperatures, initially around -30°C. The reaction mixture is then allowed to warm to room temperature to ensure the completion of the esterification. The resulting 2-chloroethyl hydrogen sulfate is subsequently neutralized with a base, such as sodium hydroxide (B78521), to yield the corresponding salt, sodium 2-chloroethyl sulfate. prepchem.com This direct approach is often favored for its straightforward nature. Other highly reactive sulfating agents that can be used for direct sulfation of alcohols include sulfur trioxide and its complexes (e.g., with pyridine (B92270) or trimethylamine), as well as sulfuric acid itself. nih.gov

Indirect esterification pathways involve multiple steps, often proceeding through an intermediate that is subsequently converted to the final product. One conceptual indirect route could involve the reaction of 2-chloroethanol with a reagent like sulfuryl chloride (SO₂Cl₂) to form 2-chloroethyl chlorosulfate. This intermediate could then be reacted with ethanol (B145695) to yield this compound. While specific examples for this compound are not prevalent in readily available literature, analogous syntheses, such as the preparation of 2-chloroethanesulfonyl chloride from sodium 2-hydroxyethanesulfonate (B1228491) using reagents like phosphorus oxychloride or thionyl chloride, suggest the feasibility of such multi-step approaches. cdnsciencepub.com Another indirect method is transesterification, where an existing sulfate ester exchanges its alcohol group with 2-chloroethanol.

The efficiency of sulfate ester formation can be significantly improved through the use of catalysts. For sulfations utilizing sulfamic acid, amides such as urea (B33335) and acetamide (B32628) have been effectively employed as catalysts. google.com These catalysts can promote the reaction between sulfamic acid and alcohols, with catalyst loading typically ranging from 1% to 20% by weight based on the sulfamic acid. google.com The reactions are generally conducted at elevated temperatures, often between 90°C and 150°C. google.com

In the realm of biocatalysis, enzymes such as aryl sulfotransferases have been shown to catalyze the sulfation of various alcohols. nih.gov These enzymatic methods offer high selectivity under mild reaction conditions, though their industrial application may be limited by factors such as cost and stability.

Heterogeneous catalysts are also gaining attention due to their ease of separation and potential for reuse. Sulfated zirconia, for instance, has demonstrated catalytic activity in reactions involving alcohols, such as the formation of THP-ethers. lookchem.com Another innovative approach involves the use of silica-supported ionic liquids. For example, a silica-supported 1-(2-(sulfooxy)ethyl)pyridin-1-ium chloride catalyst has been prepared and utilized in other organic transformations, showcasing the potential of functionalized solid supports in catalytic processes. jmchemsci.com

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. Key variables include temperature, reaction time, molar ratio of reactants, and the choice of solvent and neutralizing agent.

For the direct sulfation of 2-chloroethanol with chlorosulfonic acid, maintaining a low temperature, particularly during the addition of the highly reactive sulfating agent, is critical to control the exothermic reaction and minimize side-product formation. prepchem.com The reaction is often initiated at temperatures as low as -30°C and then allowed to proceed at room temperature for a defined period, for instance, 1.5 hours, to drive the reaction to completion. prepchem.com The choice of solvent is also important; a dry, inert solvent like chloroform is used to prevent hydrolysis of the reactants and products. prepchem.com Subsequent neutralization with a base like sodium hydroxide at controlled temperatures is necessary to isolate the salt form of the product. prepchem.com In other alcohol sulfation processes using chlorosulfonic acid, reaction temperatures are maintained in the range of 0-10°C. google.com

The table below summarizes various reaction conditions reported for the sulfation of alcohols, which provide a basis for the optimization of this compound synthesis.

| Sulfating Agent | Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) |

| Chlorosulfonic Acid | 2-Chloroethanol | None | Chloroform | -30 to Room Temp | 1.5 |

| Chlorosulfonic Acid | Secondary Alcohols | None | Not specified | 0 to 10 | Not specified |

| Sulfamic Acid | Lauryl Alcohol | Amide | Not specified | 90 to 150 | 0.25 to 2 |

| Sulfur Trioxide Trimethylamine Complex | Hydroxylamine Intermediate | None | Not specified | Not specified | Not specified |

This table is generated based on data from multiple sources. prepchem.comnih.govgoogle.comgoogle.com

Green Chemistry Principles in Synthetic Methodologies

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a key metric in green chemistry. um-palembang.ac.id Direct addition reactions, such as the theoretical reaction of sulfur trioxide with 2-chloroethanol and ethanol, would have a 100% atom economy. In contrast, substitution reactions that use reagents like chlorosulfonic acid or sulfuryl chloride generate stoichiometric byproducts (e.g., HCl), thus lowering the atom economy. kccollege.ac.in

Green Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com For sulfation reactions, which often use chlorinated solvents like chloroform, the exploration of greener options is crucial. prepchem.com Deep eutectic solvents (DES), such as those formed from sulfamic acid and glycerol, have emerged as promising green solvent systems for the sulfation of biopolymers. nih.gov These solvents are often biodegradable, non-toxic, and can sometimes participate in the reaction, reducing the need for separate catalysts. nih.gov The use of less corrosive and hazardous sulfating agents, like sulfamic acid, in place of reagents such as chlorosulfonic acid, also aligns with green chemistry principles. rsc.orgmdpi.com

Energy Efficiency and Catalysis: Utilizing catalysts, particularly heterogeneous or enzymatic catalysts, can lead to more energy-efficient processes by enabling reactions to occur under milder conditions (lower temperatures and pressures). google.comnih.gov Catalytic processes often require less energy and can reduce waste by minimizing side reactions. Furthermore, developing solvent-free reaction conditions, where the reactants themselves act as the solvent, can significantly improve the green credentials of a synthesis. rsc.org Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy consumption. wiley.com

Mechanistic Investigations of 2 Chloroethyl Ethyl Sulfate Reactivity

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Molecular Dynamics Simulations of Reactivity Profiles

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the molecular dynamics (MD) simulations of 2-chloroethyl ethyl sulfate's reactivity profiles. While computational chemistry is a powerful tool for investigating reaction mechanisms, it appears that MD simulations, which would model the atomic and molecular motions over time to provide a dynamic picture of reactivity, have not been extensively applied or published for this particular compound.

Consequently, detailed research findings, including data on transition states, reaction coordinates, and energy barriers derived from molecular dynamics simulations for 2-chloroethyl ethyl sulfate (B86663), are not available in the public domain. This indicates a potential gap in the current body of research, suggesting an opportunity for future computational studies to explore the dynamic behavior of this compound at a molecular level. Without such studies, it is not possible to provide data tables or detailed findings on its simulated reactivity profiles.

Based on a comprehensive search of available scientific literature and chemical databases, there is no public information available that details the specific applications of This compound (CAS: 104184-81-8) in the areas outlined in the request.

Searches for the use of this compound as a synthetic intermediate in the following fields yielded no results:

Pharmaceutical Synthesis and Biochemical Reagent Development: No research papers, patents, or technical documents were found describing its use for creating chloroethylated scaffolds for drug discovery or as a precursor for novel biochemical reagents.

Agrochemical Development: There is no available information on its use as an intermediate for synthesizing targeted pesticidal compounds or for conducting structure-activity relationship studies in agrochemical derivatives.

Polymer and Specialty Chemical Manufacturing: Its role in these manufacturing sectors is not documented in the available literature.

Therefore, it is not possible to generate a scientifically accurate article on "Applications of this compound as a Key Synthetic Intermediate" according to the specified outline, as the foundational information does not appear to be in the public domain.

It is important to distinguish this compound from the similarly named 2-Chloroethyl ethyl sulfide (B99878) (CAS: 693-07-2), which is a well-documented analog of sulfur mustard and has been a subject of extensive research. However, information pertaining to the sulfide does not apply to the sulfate.

Applications of 2 Chloroethyl Ethyl Sulfate As a Key Synthetic Intermediate

Role in Polymer and Specialty Chemical Manufacturing

Integration into Polymerization Processes for Functional Materials

There is no direct evidence in the reviewed literature of 2-Chloroethyl ethyl sulfate (B86663) being used as a monomer or an initiator in polymerization processes. However, compounds with similar functional groups, such as 2-chloroethyl vinyl ether (CEVE), are employed in the synthesis of functional polymers. For instance, CEVE has been copolymerized with other monomers to introduce a reactive chloroethyl side group into the polymer chain. mdpi.com This pendant chloride can then be a site for post-polymerization modification, allowing for the grafting of other functional molecules.

Another related area is the use of monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) to create hydrophilic and functional polymers. mit.edursc.orgtandfonline.com While not directly involving 2-Chloroethyl ethyl sulfate, the synthesis of such monomers can involve reagents that introduce an ethyl group with a reactive site.

The sulfate group in this compound is a good leaving group, a characteristic often utilized in initiators for cationic polymerization. wikipedia.orgfujifilm.com Strong acids and their esters can initiate the polymerization of certain monomers. Theoretically, a compound like this compound could act as a cationic initiator, but no specific instances of this have been documented.

Table 1: Examples of Structurally Related Compounds in Polymerization

| Compound Name | Role in Polymerization | Research Finding |

| 2-Chloroethyl vinyl ether (CEVE) | Comonomer | Used in cationic statistical copolymerization to introduce chloroethyl functional groups for further modification. mdpi.com |

| 2-Hydroxyethyl methacrylate (HEMA) | Functional Monomer | A key monomer for producing biocompatible and hydrogel materials through various polymerization techniques like ATRP. rsc.orgtandfonline.com |

| Sulfonic Acids | Initiators | Can initiate cationic polymerization of monomers like p-methoxystyrene in aqueous media. cmu.edu |

This table illustrates the roles of compounds structurally related to this compound and does not represent data for this compound itself.

Formation of Functional Dyes and Other Industrial Chemicals

The use of this compound as an intermediate in the synthesis of functional dyes is not documented in the available literature. However, the synthesis of certain dyes involves the use of chloroethyl-containing intermediates. For example, a patent for the synthesis of 2-chloroethyl methyl ether indicates its use as an intermediate for the dye Disperse Blue 301. google.com This suggests that the chloroethyl group is a useful synthon in the dye industry. The reaction often involves the alkylation of an amine or hydroxyl group on a chromophore precursor.

Furthermore, 2-chloroethanol (B45725) is used in the preparation of several dyes by alkylating aniline (B41778) derivatives. fishersci.com The reactivity of the chloroethyl group in these compounds allows for the attachment of the ethyl group to the dye molecule.

Given its structure, this compound could theoretically serve a similar purpose as an alkylating agent to introduce a 2-chloroethyl or an ethyl group in the synthesis of various industrial chemicals. However, specific examples of its application in the production of dyes or other major industrial chemicals are not found in the reviewed sources.

Table 2: Examples of Chloroethyl Compounds as Dye Intermediates

| Compound Name | Application | Related Dye/Process |

| 2-Chloroethyl methyl ether | Dye Intermediate | Used in the synthesis of Disperse Blue 301. google.com |

| 2-Chloroethanol | Alkylating Agent | Used to prepare various dyes by alkylating aniline derivatives. fishersci.com |

| N-2-hydroxyethyl-1-naphthylamine | Coupling Component | Used in the synthesis of disperse dyes. researchgate.net |

This table illustrates the use of other chloroethyl-containing compounds in dye synthesis and does not represent data for this compound.

Advanced Analytical Techniques for this compound Research: A Review of Available Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research and data specifically pertaining to the analytical characterization of the chemical compound this compound.

Numerous searches were conducted to locate information regarding the spectroscopic and chromatographic analysis of this compound, as requested. These inquiries sought data on:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) and Raman Spectroscopy

Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC)

Despite these extensive efforts, no specific experimental data, research findings, or detailed analytical methodologies for this compound could be retrieved.

It is important to note that a similarly named compound, 2-Chloroethyl ethyl sulfide (B99878) (CEES) , is well-documented in scientific literature, often as a simulant for chemical warfare agents. nih.govdtic.milrsc.orgnih.gov A significant body of research exists for the analytical characterization of this sulfide compound, including detailed reports on its NMR spectra, mass fragmentation patterns, and chromatographic behavior. nih.govdtic.milcapes.gov.brnist.govacs.orgacs.orgresearchgate.net

However, as per the specific constraints of the request to focus solely on This compound , this available data for the sulfide analogue cannot be used. The structural and chemical differences between a sulfate and a sulfide group are substantial, meaning their spectroscopic and chromatographic properties would be distinct. Presenting data for 2-Chloroethyl ethyl sulfide would not be scientifically accurate for an article on this compound.

Due to the absence of specific analytical data for this compound in the public domain, it is not possible to generate the requested scientific article. The creation of a thorough, informative, and scientifically accurate article as outlined is contingent on the availability of research data, which in this case, could not be located.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in 2 Chloroethyl Ethyl Sulfate Research

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no published single-crystal X-ray diffraction data for 2-Chloroethyl ethyl sulfate (B86663) was found. This indicates that the definitive three-dimensional solid-state structure of this specific compound has not been determined or made publicly available.

X-ray crystallography is the definitive method for elucidating the precise arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical and physical properties.

While crystallographic data exists for structurally related compounds, such as the analogue 2-Chloroethyl ethyl sulfide (B99878), this information cannot be extrapolated to accurately describe the solid-state structure of 2-Chloroethyl ethyl sulfate due to the significant electronic and steric differences between a sulfate and a sulfide group. The presence of the highly electronegative oxygen atoms and the tetrahedral geometry of the sulfate group would lead to a markedly different crystal packing and intermolecular bonding network compared to its sulfide counterpart.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely theoretical and speculative. Therefore, a detailed analysis based on research findings for this specific analytical technique cannot be provided at this time.

Environmental Behavior and Degradation Pathways of 2 Chloroethyl Ethyl Sulfate

Hydrolytic Stability and Products of Aqueous Degradation

The hydrolysis of 2-Chloroethyl ethyl sulfate's analogue, 2-chloroethyl ethyl sulfide (B99878) (CEES), a frequently used model compound, proceeds through a mechanism involving significant intramolecular participation. nih.govpublish.csiro.au The process is characterized by the sulfur atom providing internal nucleophilic assistance, leading to the formation of a cyclic sulfonium (B1226848) ion intermediate. publish.csiro.au This initial step is rate-determining and follows a simple SN1 mechanism. publish.csiro.auacs.org The highly reactive episulfonium cation then rapidly reacts with available nucleophiles, such as water, to yield hydrolysis products. publish.csiro.auresearchgate.net

Under more concentrated conditions, the hydrolysis mechanism can become more complex. nih.govacs.org The formation of stable sulfonium salts as intermediates can alter the reaction kinetics, causing a deviation from expected first-order behavior. nih.govacs.orgacs.org These sulfonium ions can be formed when the ethyl thiiranium intermediate is attacked by unhydrolyzed CEES molecules. acs.org

Key degradation products identified from the aqueous degradation and long-term storage of CEES include 2-hydroxyethyl ethyl sulfide, formed from the reaction of the sulfonium intermediate with water, and 1,4-dithiane (B1222100), which is considered a primary product formed from the decomposition of dimeric sulfonium ions. acs.orgnih.govnih.gov In some studies, oxidation and direct hydrolysis products were not detected after prolonged storage, with 1,4-dithiane being the main identified compound. nih.govcapes.gov.br

Table 1: Major Aqueous Degradation Products of 2-Chloroethyl Ethyl Sulfide (CEES)

| Degradation Product | Formation Pathway | Reference |

|---|---|---|

| 2-Hydroxyethyl ethyl sulfide | Reaction of the ethyl thiiranium intermediate with water. | acs.org |

| Sulfonium Ions | Reaction of the ethyl thiiranium intermediate with nucleophiles like unhydrolyzed CEES. | nih.govacs.orgacs.org |

| 1,4-Dithiane | Decomposition of dimeric sulfonium ions during long-term storage. | nih.govnih.govcapes.gov.br |

Photochemical Transformation Mechanisms in Environmental Compartments

Photochemical degradation represents a significant transformation pathway for 2-Chloroethyl ethyl sulfate (B86663), particularly through photocatalysis. Studies using titanium dioxide (TiO₂) based photocatalysts show that 2-chloroethyl ethyl sulfide (CEES) undergoes oxidation upon irradiation. niscpr.res.inresearchgate.net The process involves the generation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂˙⁻). rsc.orgrsc.org

These ROS, particularly singlet oxygen, are effective in selectively oxidizing the thioether sulfur in CEES to the less toxic 2-chloroethyl ethyl sulfoxide (B87167) (CEESO). rsc.orgrsc.org The degradation can proceed further to complete mineralization, with the detection of products corresponding to C-S bond cleavage, as well as carbonate and sulfate species on the catalyst surface. niscpr.res.in

The efficiency of photocatalytic degradation can be high. In one study using a porphyrin-polyoxometalate hybrid catalyst, the degradation rate of CEES reached 99.01% in 90 minutes in a methanol-water mixture under visible light. rsc.orgrsc.org The reaction was found to follow first-order kinetics. rsc.org It was also noted that the presence of the chlorine atom in the CEES molecule does not appear to significantly influence the photooxidation sequence when compared to its non-chlorinated analogue, diethyl sulfide. researchgate.netmdpi.com

Table 2: Kinetic Data for Photocatalytic Degradation of CEES

| Solvent System | Half-life (t₁/₂) | Kinetic Constant (k) | Degradation Rate (Time) | Catalyst System | Reference |

|---|---|---|---|---|---|

| Methanol | 39.8 min | -0.017 min⁻¹ | 96.16% (180 min) | Al₁₃–TCPP | rsc.org |

| Methanol–Water (1:1) | 14.7 min | -0.047 min⁻¹ | 99.01% (90 min) | Al₁₃–TCPP | rsc.org |

| Gas-Phase | 1.34 h | Not specified | Not specified | UiO-66S MOF | acs.org |

Biotransformation Processes and Microbial Degradation Pathways

While specific studies on the biodegradation of this compound are limited, research on analogous ether compounds provides insight into potential microbial pathways. A bacterial strain, Xanthobacter sp. ENV481, has been shown to utilize bis(2-chloroethyl) ether (BCEE) and 2-chloroethyl ethyl ether as sole sources of carbon and energy. researchgate.net

The degradation pathway in Xanthobacter sp. ENV481 involves sequential dehalogenation reactions. For BCEE, this process results in the formation of 2-(2-chloroethoxy)ethanol, which is then further degraded to diethylene glycol (DEG). researchgate.net The catabolism of DEG proceeds to form 2-hydroxyethoxyacetic acid. researchgate.net This entire degradation process was found to be independent of oxygen. researchgate.net

Another bacterial isolate, Pseudonocardia sp. strain ENV478, demonstrated a different mechanism for degrading BCEE. This strain utilized a monooxygenase-mediated O-dealkylation pathway, which resulted in the accumulation of 2-chloroacetic acid. researchgate.net These findings suggest that microbial degradation of chloroethyl compounds can occur via multiple enzymatic strategies, including dehalogenation and monooxygenase attack, depending on the specific microorganisms present in the environment.

Sorption and Transport Phenomena in Environmental Matrices

The transport and mobility of this compound in the environment are significantly influenced by sorption processes in soil and sediment. As a hydrophobic organic compound, its partitioning between aqueous and solid phases is a critical factor determining its fate. au.dk Due to its low water solubility, it is generally not considered to be highly mobile in the environment. fishersci.com

Sorption to environmental solids is largely governed by interactions with soil organic carbon (SOC). au.dkumich.edu The organic matter content of soil and sediment is often the primary factor controlling the extent of sorption for hydrophobic pollutants. umich.edu In addition to absorption into organic matter, adsorption to mineral surfaces can also occur. Studies have shown that 2-chloroethyl ethyl sulfide (CEES) and its ionic degradation products, such as sulfonium ions, can adsorb onto mineral surfaces like quartz. acs.orgmdpi.com This adsorption can occur through bonding with both the chlorine and sulfur atoms of the molecule to surface hydroxyl groups. mdpi.com

The sequestration of such compounds in soil can be a result of physical mechanisms like diffusion into soil micropores and chemical sorption to various fractions of soil organic matter. au.dk These processes reduce the compound's availability and mobility, but also present challenges for remediation efforts. au.dk

Future Research Directions and Emerging Areas for 2 Chloroethyl Ethyl Sulfate Chemistry

Design of Novel Catalysts for Selective Transformations

The reactivity of 2-chloroethyl ethyl sulfate (B86663) is dictated by its two primary functional groups: the chloro group, which can be displaced in nucleophilic substitution reactions, and the ethyl sulfate group, which can act as an alkylating or sulfating agent. Future research will likely focus on developing catalysts that can selectively target one of these sites, enabling precise and controlled chemical transformations.

One promising avenue is the exploration of nano-polyoxometalate (POM) clusters as catalysts. Studies on the related compound, 2-chloroethyl ethyl sulfide (B99878) (CEES), have demonstrated that isostructural heteronode nano-POM clusters can effectively catalyze its selective oxidation. acs.orgacs.org For 2-chloroethyl ethyl sulfate, similar catalytic systems could be designed to achieve selective oxidation or other transformations. For instance, catalysts could be developed to favor hydrolysis at the C-Cl bond while leaving the sulfate ester intact, or vice versa. The catalytic activity could be tuned by altering the nodal metals within the POM structure, as has been shown with {Mo72M30} (M = V, Cr, Fe, Mo) clusters in the oxidation of CEES. acs.org

Another area of interest would be the development of biocatalysts. Enzymes such as alkylsulfatases are known to hydrolyze sulfate esters. nih.gov Future research could focus on engineering or discovering alkylsulfatases that can selectively act on this compound. This could be particularly useful for applications requiring mild reaction conditions and high selectivity, potentially for bioremediation or in the synthesis of fine chemicals. nih.gov The mechanism of these enzymes, which can proceed with either retention or inversion of configuration, offers a rich field for mechanistic and synthetic exploration. nih.gov

Exploration of Undiscovered Reactivity and Applications in Niche Fields

The bifunctional nature of this compound suggests a rich and largely unexplored reactivity profile. While alkyl sulfates are known to be effective alkylating agents, the presence of the chloroethyl group introduces additional reactivity. nih.gov Future studies could investigate its potential as a bifunctional reagent in organic synthesis. For example, it could be used to introduce the ethyl sulfate moiety into a molecule via substitution of the chloride, followed by a subsequent reaction at the sulfate group.

The reactivity of the sulfate group itself warrants further investigation. Monoalkyl sulfates are considered "energy-rich" due to the significant free energy of hydrolysis, which makes them capable of acting as sulfating or alkylating agents under relatively mild conditions. nih.gov This contrasts with the general stability of many sulfate esters, which often require high temperatures for spontaneous hydrolysis. nih.gov Research into the specific conditions under which this compound acts as an ethylating versus a 2-chloroethylating agent would be valuable. Understanding the factors that control this selectivity (e.g., nucleophile, solvent, catalyst) could open up new synthetic pathways.

In terms of niche applications, the unique structure of this compound could be leveraged in materials science or as a chemical probe. For instance, its ability to functionalize substrates with both a chloro and a sulfate group could be used to modify surfaces or polymers, introducing new properties. The study of its hydrolysis and degradation pathways, which for the related sulfide involves the formation of sulfonium (B1226848) ions, could provide insights into the environmental fate of functionalized organosulfates. researchgate.netacs.orgacs.org

Integration into Sustainable Chemistry and Circular Economy Models

The principles of sustainable chemistry and the circular economy emphasize the use of renewable feedstocks, waste valorization, and the design of biodegradable products. mdpi.com Future research on this compound could align with these principles in several ways.

One key area is the development of greener synthetic routes to the compound itself and other alkyl sulfates. Traditional methods for producing alkyl sulfates involve sulfation of alcohols with agents like sulfur trioxide or chlorosulfonic acid. heraproject.com Research into catalytic, solvent-free, or bio-based routes for sulfation would represent a significant advance in sustainability.

Furthermore, alkyl sulfates are a major class of anionic surfactants used in a wide range of consumer products. heraproject.comlubrizol.com A significant body of research is focused on their environmental fate, particularly their biodegradability. heraproject.com Future work could investigate the biodegradability of this compound and its potential application in formulations where its specific properties might be advantageous. If derived from bio-based ethanol (B145695) and ethylene (B1197577) oxide, it could contribute to a more circular bioeconomy. mdpi.com The principles of a circular economy encourage the cascading use of biomass and the reduction of reliance on fossil resources, which could be applied to the entire lifecycle of organosulfate compounds. mdpi.com

The development of "green surfactants" from renewable resources is a major goal in sustainable chemistry. nih.govacs.org Research could explore the synthesis of functionalized alkyl sulfates like this compound from bio-derived precursors. Understanding how functional groups affect biodegradability and aquatic toxicity will be crucial for designing next-generation surfactants that are both effective and environmentally benign. lubrizol.com

Q & A

Q. What are the standard laboratory synthesis routes for 2-chloroethyl ethyl sulfide (CEES)?

CEES is synthesized via nucleophilic substitution reactions, often involving ethyl mercaptan and 1,2-dichloroethane. While specific protocols are not detailed in the provided evidence, synthetic approaches for analogous sulfur mustards typically require controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions like oxidation or hydrolysis . Researchers should validate purity using gas chromatography (GC) coupled with sulfur-specific detectors .

Q. What safety protocols are critical for handling CEES in laboratory settings?

- Personal Protective Equipment (PPE): Use fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and chloroprene gloves (0.6 mm thickness, >30 min resistance) for direct contact. Full-face respirators with ABEK filters are required if airborne exposure is possible .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated area to prevent hydrolysis .

- Decontamination: Neutralize spills with oxidizing agents (e.g., hypochlorite solutions) to convert CEES into less toxic sulfoxides or sulfones .

Q. Which analytical methods are recommended for quantifying CEES and its degradation products?

- Gas Chromatography (GC): Use polar stationary phases (e.g., SLB®-IL59) for separating CEES from complex matrices like PVC pipe volatiles .

- Fluorescent Probes: Functionalized metal-organic frameworks (e.g., F@Zr-BTC) enable trace-level detection (ppb) via fluorescence quenching, suitable for environmental monitoring .

Advanced Research Questions

Q. How can catalytic systems be optimized to mitigate toxic byproducts during CEES degradation?

Polyoxometalate-incorporated MOFs (e.g., PW12@NU-1000) catalyze CEES oxidation but may produce doubly oxidized sulfones (e.g., 1-chloro-2-(ethylsulfonyl)ethane) instead of non-toxic sulfoxides. To address this:

Q. How should researchers resolve contradictions in CEES-induced cytokine expression data (e.g., IL6)?

Evidence shows CEES both increases and decreases IL6 protein/mRNA levels depending on exposure models . To reconcile discrepancies:

- Standardize in vitro vs. in vivo models (e.g., airway epithelial cells vs. rodent inhalation).

- Use pathway-specific inhibitors (e.g., acetylcysteine for ROS-mediated IL6 upregulation or Hexadimethrine Bromide for mRNA stabilization) to isolate mechanisms .

- Conduct time-course studies to capture dynamic cytokine responses.

Q. What experimental approaches evaluate the environmental persistence and intermediate toxicity of CEES?

- Photocatalytic Degradation: Track intermediates (e.g., disulfides, sulfoxides) using TiO₂/UV systems and assess their toxicity via in vitro bioassays (e.g., cell viability assays) .

- Hydrolysis Kinetics: Measure pH-dependent hydrolysis rates and model environmental half-lives using Arrhenius equations .

- Soil/Water Partitioning: Use OECD 106 guidelines to determine Kd (sorption coefficient) values for risk assessment .

Q. How can detection limits for CEES in air samples be improved for field applications?

- Preconcentration Techniques: Integrate solid-phase microextraction (SPME) with GC-MS to enhance sensitivity.

- MOF-Based Sensors: Optimize fluorescein@Zr-BTC synthesis to reduce response time (<5 min) and lower the limit of detection (LOD) to 0.1 ppm via fluorescence spectroscopy .

- Cross-Validation: Compare results with FTIR or Raman spectroscopy to confirm specificity .

Data Contradiction and Reproducibility

Q. Why do studies report varying efficacies of CEES neutralization agents (e.g., oxidants vs. nucleophiles)?

Discrepancies arise from:

- Reaction Medium: Aqueous vs. organic solvents favor different pathways (e.g., hydrolysis vs. oxidation).

- Oxidant Selectivity: Hypochlorite preferentially forms sulfones, while H₂O₂ generates sulfoxides.

- Side Reactions: Competing alkylation or polymerization byproducts may reduce neutralization efficiency.

- Standardization: Use ASTM E2190-18 guidelines for consistent neutralization testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.